tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate
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Overview
Description
tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a tert-butyl ester group, a cyanobenzyl moiety, and a diazaspiro nonane core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via a nucleophilic substitution reaction, where a cyanobenzyl halide reacts with the spirocyclic core.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitriles to amines or esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyanobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanobenzyl halide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyanobenzyl group can play a crucial role in binding to target sites, while the spirocyclic core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate
Uniqueness
tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[44]nonane-2-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H27N3O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 7-[(4-cyanophenyl)methyl]-2,7-diazaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C20H27N3O2/c1-19(2,3)25-18(24)23-11-9-20(15-23)8-10-22(14-20)13-17-6-4-16(12-21)5-7-17/h4-7H,8-11,13-15H2,1-3H3 |
InChI Key |
WMTLUWXGUYZBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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